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4-Nitrobenzyl chloroformate
Overview
Description
4-Nitrobenzyl chloroformate, also known as (4-nitrophenyl)methyl carbonochloridate, is a versatile reagent widely used in organic synthesis. It is an ester of chloroformic acid and 4-nitrobenzyl alcohol, containing both a reactive chloroformyl (COCl) group and a nitro group (NO2). These functional groups make it useful in various chemical processes, including protecting groups and cross-coupling reactions .
Mechanism of Action
Target of Action
4-Nitrobenzyl chloroformate (4-NBC) is primarily used as a protecting agent in organic synthesis . It targets hydroxyl and amine groups in various compounds, protecting them from unwanted reactions during synthesis .
Mode of Action
4-NBC contains a reactive chloroformyl (COCl) group and a nitro group (NO2) that can participate in various chemical processes . It reacts with hydroxyl or amine groups to form esters or amides, respectively . This reaction effectively “protects” the targeted groups from participating in other reactions during the synthesis process .
Biochemical Pathways
The primary biochemical pathway involving 4-NBC is the formation of carbamates . This process involves the reaction of 4-NBC with amines, resulting in the formation of stable carbamates . These carbamates can then be used in further reactions or can be hydrolyzed to remove the protecting group when no longer needed .
Result of Action
The primary result of 4-NBC’s action is the formation of protected compounds that can undergo further reactions without interference from the protected groups . This allows for more complex organic synthesis processes to take place .
Action Environment
4-NBC is sensitive to moisture and heat . Contact with water can lead to the liberation of toxic gases , and it can decompose under heat . Therefore, it should be stored under inert gas at low temperatures (0-10°C) to maintain its stability . The environment in which 4-NBC is used can significantly influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
The role of 4-Nitrobenzyl chloroformate in biochemical reactions is quite versatile. It can participate in various chemical processes due to its reactive chloroformyl (COCl) group and a nitro group (NO2)
Cellular Effects
It’s also harmful if swallowed, in contact with skin, or if inhaled .
Molecular Mechanism
It’s known that the compound contains both a reactive chloroformyl (COCl) group and a nitro group (NO2) that can participate in various chemical processes
Temporal Effects in Laboratory Settings
It’s also known that the compound is harmful if swallowed, in contact with skin, or if inhaled .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrobenzyl chloroformate can be synthesized by reacting 4-nitrobenzyl alcohol with phosgene (COCl2) in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloroformate group .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often purified by distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobenzyl chloroformate undergoes various types of reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form carbamates.
Carbonylation: Forms carbonates and carbamates when reacted with alcohols and amines.
Cross-Coupling Reactions: Participates in palladium-catalyzed cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Bases: Triethylamine, pyridine.
Catalysts: Palladium catalysts for cross-coupling reactions.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Major Products:
Carbamates: Formed from reactions with amines.
Carbonates: Formed from reactions with alcohols.
Biaryl Compounds: Formed from cross-coupling reactions.
Scientific Research Applications
Peptide Synthesis
NBCF is extensively used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). It acts as a coupling reagent to activate carboxylic acids, facilitating the formation of peptide bonds. This application is crucial for generating peptides with specific sequences, which are vital for biological research and therapeutic development.
- Case Study : A study published in the Journal of the American Chemical Society highlights the use of NBCF as a safety-catch linker in SPPS, allowing for the selective cleavage of peptides under mild conditions, thus enhancing yield and purity .
Bioconjugation
NBCF is utilized for covalent immobilization of biomolecules on surfaces, which is essential for developing biosensors and diagnostic tools. Its ability to form stable linkages with proteins and nucleic acids enables researchers to create functionalized surfaces that can detect specific analytes.
- Example : In one application, NBCF was employed to modify dextran polymers, resulting in bioconjugates that can be used for targeted drug delivery systems . These modified dextrans can carry therapeutic agents directly to target cells, improving treatment efficacy.
Drug Delivery Systems
The compound plays a pivotal role in synthesizing poly(oxyethylene) modified dextrans, which are used as carriers for drug delivery. By forming stable carbonate esters with drugs or crosslinkers, NBCF facilitates the development of hydrogels that can release drugs in a controlled manner.
Comparison with Similar Compounds
4-Nitrophenyl chloroformate: Used as a coupling agent in the synthesis of ureas, carbamates, and carbonates.
Phenyl chloroformate: Another chloroformate ester used in organic synthesis.
Uniqueness: 4-Nitrobenzyl chloroformate is unique due to its dual functional groups (chloroformyl and nitro), which allow it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable reagent in organic synthesis .
Biological Activity
4-Nitrobenzyl chloroformate (NBCF) is a chemical compound that has garnered attention for its diverse applications in organic synthesis and potential biological activities. This article delves into the biological activity of NBCF, exploring its mechanisms, applications, and relevant research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : C₈H₆ClNO₄
- CAS Number : 4457-32-3
The compound features a nitro group, which may contribute to its reactivity and biological interactions.
Mechanisms of Biological Activity
NBCF primarily functions as a coupling reagent in organic synthesis, facilitating the formation of carbamates and carbonates. Its biological activity can be attributed to several mechanisms:
- Nucleophilic Substitution : NBCF reacts with nucleophiles to form stable intermediates, which can further participate in biological processes.
- Blocking Hydroxyl Groups : It is utilized to block hydroxyl groups in nucleosides, enhancing the stability of resultant compounds for phosphorylation reactions .
- Synthesis of Bioactive Compounds : NBCF is involved in synthesizing various bioactive compounds, including thiolactones and thiazolidinones, which have demonstrated antimicrobial properties .
Antimicrobial Activity
Research indicates that NBCF and its derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds synthesized using NBCF can effectively target bacterial infections, potentially overcoming resistance mechanisms .
- Case Study : A study on nanoparticles functionalized with NBCF demonstrated enhanced antibacterial efficacy against multidrug-resistant pathogens. The nanoparticles exhibited significant activity against both planktonic and biofilm states of bacteria, suggesting a dual action mechanism involving physical disruption and chemical interaction with bacterial membranes .
Compound | Antimicrobial Activity | Mechanism |
---|---|---|
NBCF Derivative A | Effective against S. aureus | Disruption of cell membrane |
NBCF Derivative B | Active against P. aeruginosa | Biofilm penetration and disruption |
Protein Modification
NBCF is also employed in bioconjugation techniques for protein modification. By forming stable linkages with proteins, it facilitates the development of therapeutic agents and diagnostic tools.
- Application Example : The use of NBCF in covalent immobilization allows for the creation of biosensors that can detect specific biomolecules with high sensitivity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of NBCF is crucial for optimizing its biological applications. Modifications to the nitro group or the benzyl moiety can significantly influence its reactivity and biological efficacy.
Properties
IUPAC Name |
(4-nitrophenyl)methyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c9-8(11)14-5-6-1-3-7(4-2-6)10(12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSGOABISYIYKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063482 | |
Record name | Carbonochloridic acid, (4-nitrophenyl)methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4457-32-3 | |
Record name | 4-Nitrobenzyl chloroformate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4457-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrobenzyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004457323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonochloridic acid, (4-nitrophenyl)methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonochloridic acid, (4-nitrophenyl)methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrobenzyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.463 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-NITROBENZYL CHLOROFORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG2GS0JJV0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Nitrobenzyl Chloroformate contribute to enhanced tumor penetration in nanocarriers?
A: this compound (NBCF) serves as a cleavable protecting group for amine groups on the surface of nanocarriers. [, ] In the provided research, NBCF modifies polylysine (PLL), a positively charged polymer. This modification effectively shields the positive charges, allowing the nanocarriers to evade the immune system and achieve prolonged blood circulation. [, ] Once inside the tumor microenvironment, the hypoxic conditions trigger the gradual degradation of NBCF. [, ] This degradation exposes the amine groups of PLL, leading to a positive surface charge on the nanocarrier. [, ] This positive charge enhances the penetration of the nanocarrier into the tumor tissue due to electrostatic interactions with the negatively charged tumor cell membranes.
Q2: What are the advantages of using a hypoxia-responsive nanocarrier designed with this compound for drug delivery?
A: The key advantage lies in the targeted activation of the nanocarrier within the hypoxic tumor microenvironment. [, ] This targeted approach offers several benefits:
- Reduced Systemic Toxicity: By shielding the drug payload until reaching the tumor, systemic exposure and potential side effects are minimized. [, ]
- Enhanced Drug Penetration: The hypoxia-triggered positive surface charge facilitates deeper penetration into the tumor mass, improving drug delivery to otherwise inaccessible cancer cells. [, ]
- Improved Therapeutic Efficacy: Increased drug concentration at the tumor site can lead to enhanced therapeutic efficacy and potentially improved treatment outcomes. [, ]
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